2,5-dithiophen-2-ylthiophene-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-dithiophen-2-ylthiophene-3-carbonitrile is a compound that belongs to the class of thiophene derivatives. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. These compounds are known for their diverse applications in various fields such as organic electronics, pharmaceuticals, and materials science .
Preparation Methods
The synthesis of 2,5-dithiophen-2-ylthiophene-3-carbonitrile typically involves the oxidation of 2,5-di(thiophen-2-yl)-4,5-dihydrofuran-3-carbonitriles. This reaction is mediated by manganese (III) acetate using 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) as the oxidizing agent . The reaction conditions include the use of acetonitrile (AN) and lithium perchlorate (LiClO4) as solvents . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
2,5-dithiophen-2-ylthiophene-3-carbonitrile undergoes various chemical reactions, including:
Substitution: It can undergo substitution reactions where one or more hydrogen atoms are replaced by other atoms or groups.
Cyclization: The compound can participate in cyclization reactions to form more complex ring structures.
Scientific Research Applications
2,5-dithiophen-2-ylthiophene-3-carbonitrile has several scientific research applications:
Mechanism of Action
The mechanism of action of 2,5-dithiophen-2-ylthiophene-3-carbonitrile involves its interaction with specific molecular targets and pathways. In organic electronics, it functions by facilitating charge transport through its conjugated system, enhancing the performance of electronic devices . In pharmaceuticals, its biological activity is attributed to its ability to interact with cellular targets, modulating various biochemical pathways .
Comparison with Similar Compounds
2,5-dithiophen-2-ylthiophene-3-carbonitrile can be compared with other thiophene derivatives such as:
2,5-di(thiophen-2-yl)furan-3-carbonitrile: Similar in structure but contains a furan ring instead of a thiophene ring.
Thiophene-2-carbonitrile: A simpler derivative with a single thiophene ring and a cyano group.
Dithieno[3,2-b2′,3′-d]thiophene: A fused thiophene derivative with enhanced electronic properties.
These comparisons highlight the unique structural features and applications of this compound in various scientific fields.
Properties
CAS No. |
176787-98-7 |
---|---|
Molecular Formula |
C13H7NS3 |
Molecular Weight |
273.4 g/mol |
IUPAC Name |
2,5-dithiophen-2-ylthiophene-3-carbonitrile |
InChI |
InChI=1S/C13H7NS3/c14-8-9-7-12(10-3-1-5-15-10)17-13(9)11-4-2-6-16-11/h1-7H |
InChI Key |
KOXCNKAYAIVFEV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)C2=CC(=C(S2)C3=CC=CS3)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.